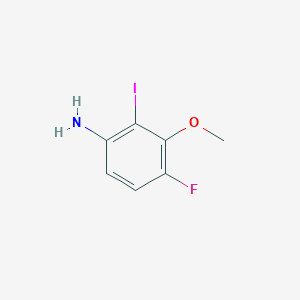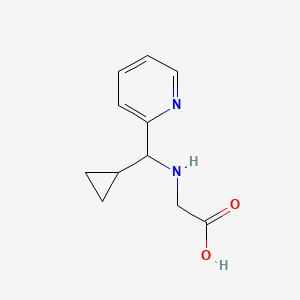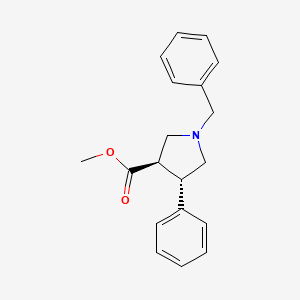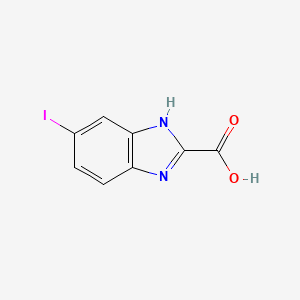
(2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid: is an organic compound with a unique structure that includes a chloro group, a methoxyimino group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid typically involves the reaction of 4-chloro-3-oxobutanoic acid with methoxyamine under specific conditions to form the methoxyimino derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agents used.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the chloro and keto groups can participate in various chemical interactions, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- (2Z)-4-Chloro-2-(hydroxyimino)-3-oxobutanoic acid
- (2Z)-4-Bromo-2-(methoxyimino)-3-oxobutanoic acid
- (2Z)-4-Chloro-2-(methoxyimino)-3-oxopentanoic acid
Uniqueness: (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, in particular, differentiates it from other similar compounds and influences its reactivity and applications.
Propiedades
Fórmula molecular |
C5H6ClNO4 |
|---|---|
Peso molecular |
179.56 g/mol |
Nombre IUPAC |
(2E)-4-chloro-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10)/b7-4+ |
Clave InChI |
QWNGESOREPKWTG-QPJJXVBHSA-N |
SMILES isomérico |
CO/N=C(\C(=O)CCl)/C(=O)O |
SMILES canónico |
CON=C(C(=O)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11759877.png)


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11759909.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)

![[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759920.png)

![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)

